3-Chloro-5-(pentafluorosulfur)benzenesulfonyl chloride
Overview
Description
3-Chloro-5-(pentafluorosulfur)benzenesulfonyl chloride is a chemical compound with the molecular formula C6H3Cl2F5O2S2 and a molecular weight of 337.1 g/mol . This compound is characterized by the presence of a chloro group, a pentafluorosulfur group, and a sulfonyl chloride group attached to a benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of 3-Chloro-5-(pentafluorosulfur)benzenesulfonyl chloride may involve large-scale chlorination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(pentafluorosulfur)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonate esters under specific conditions.
Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfinic acids or thiols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in reduction reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
Sulfinic Acids: Formed by reduction.
Scientific Research Applications
3-Chloro-5-(pentafluorosulfur)benzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate derivatives.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(pentafluorosulfur)benzenesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate linkages, which are crucial in various chemical and biological processes . The pentafluorosulfur group imparts unique electronic properties, enhancing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride: Similar structure but with a trifluoromethyl group instead of a pentafluorosulfur group.
3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Contains a bromo group instead of a chloro group.
Uniqueness
3-Chloro-5-(pentafluorosulfur)benzenesulfonyl chloride is unique due to the presence of the pentafluorosulfur group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile in various chemical reactions compared to its analogs .
Biological Activity
3-Chloro-5-(pentafluorosulfur)benzenesulfonyl chloride, a sulfonyl chloride derivative with a pentafluorosulfur group, is an organosulfur compound that has garnered interest for its potential biological activities. This article reviews the existing research on its biological activity, mechanisms of action, and applications in scientific research.
Chemical Structure and Properties
The compound consists of a benzene ring substituted with a chlorinated sulfonyl group and a pentafluorosulfur group. The general structure can be represented as:
This structure suggests high reactivity due to the presence of the sulfonyl chloride and fluorinated sulfur groups, which may influence its biological interactions.
Case Studies and Research Findings
- Inhibition Studies : Research indicates that related sulfonyl chlorides can inhibit key metabolic enzymes. For example, studies have shown that similar compounds can selectively inhibit human carbonic anhydrase isoforms, affecting pH regulation and fluid balance in cells.
- Cellular Effects : In vitro studies suggest that compounds with similar structures influence cell proliferation and apoptosis through modulation of signaling pathways like MAPK/ERK. Although direct studies on this compound are lacking, it is reasonable to hypothesize similar effects based on structural analogs .
- Toxicological Assessments : Safety data indicate that sulfonyl chlorides can cause significant cellular toxicity at high concentrations. For instance, exposure to these compounds may lead to skin corrosion and serious eye damage, emphasizing the need for careful handling in laboratory settings .
Applications in Research
The unique properties of this compound make it a valuable reagent in organic synthesis:
- Synthesis of Fluorinated Compounds : Its ability to introduce the pentafluorosulfur group into organic molecules can be exploited in the synthesis of novel pharmaceuticals and agrochemicals.
- Development of Enzyme Inhibitors : Given its potential to inhibit enzymes, it may serve as a lead compound for developing therapeutic agents targeting specific metabolic pathways .
Summary Table of Biological Activities
Properties
IUPAC Name |
3-chloro-5-(pentafluoro-λ6-sulfanyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F5O2S2/c7-4-1-5(16(8,14)15)3-6(2-4)17(9,10,11,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGLCEYXUSWUKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F5O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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